molecular formula C20H25NO3 B4895574 N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE

N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE

Cat. No.: B4895574
M. Wt: 327.4 g/mol
InChI Key: RKUIWDOFEHKTTD-UHFFFAOYSA-N
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Description

N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: is a complex organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system and a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the following steps:

    Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to form 1,2,3,4-tetrahydronaphthalene.

    Introduction of the Trimethoxybenzyl Group: The tetrahydronaphthalene derivative is then reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted amines with various alkyl or acyl groups.

Scientific Research Applications

N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4-DIMETHOXYBENZYL)AMINE
  • N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

Uniqueness

N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is unique due to the specific arrangement of the trimethoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of three methoxy groups in specific positions can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-22-18-12-20(24-3)19(23-2)11-15(18)13-21-17-10-6-8-14-7-4-5-9-16(14)17/h4-5,7,9,11-12,17,21H,6,8,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUIWDOFEHKTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCC3=CC=CC=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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